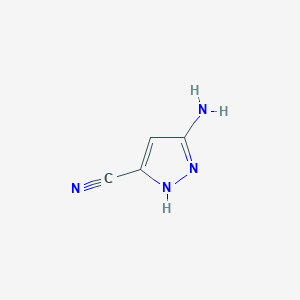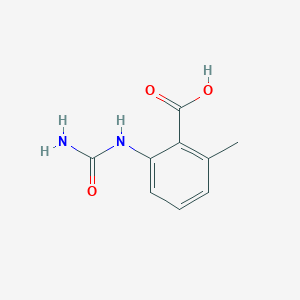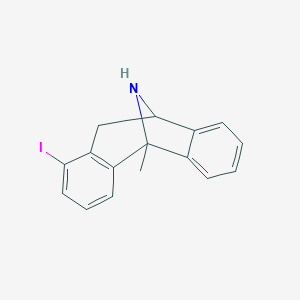
1-Iodo-MK 801
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Iodo-MK 801 is a chemical compound that belongs to the class of NMDA receptor antagonists. This compound has gained significant attention in scientific research due to its potential applications in the field of neuroscience. The purpose of
Applications De Recherche Scientifique
1-Iodo-MK 801 has been used extensively in scientific research to study the function of NMDA receptors in the brain. These receptors play a crucial role in synaptic plasticity, learning, and memory. By blocking these receptors, researchers can investigate the role of NMDA receptors in various neurological disorders, such as Alzheimer's disease, Parkinson's disease, and schizophrenia.
Mécanisme D'action
1-Iodo-MK 801 acts as a non-competitive antagonist of the NMDA receptor. This means that it binds to a different site on the receptor than the endogenous ligand, glutamate. By binding to the receptor, 1-Iodo-MK 801 prevents the influx of calcium ions into the neuron, which is necessary for the activation of downstream signaling pathways.
Effets Biochimiques Et Physiologiques
1-Iodo-MK 801 has been shown to have a wide range of biochemical and physiological effects. In animal studies, it has been shown to impair learning and memory, reduce locomotor activity, and induce seizures. Additionally, it has been shown to have neuroprotective effects in certain models of neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 1-Iodo-MK 801 is its potency and selectivity for the NMDA receptor. This allows researchers to selectively block NMDA receptors without affecting other neurotransmitter systems. Additionally, 1-Iodo-MK 801 has a long half-life, which allows for sustained blockade of NMDA receptors. However, one of the main limitations of 1-Iodo-MK 801 is its potential toxicity. High doses of this compound can induce seizures and cause neuronal damage.
Orientations Futures
There are several future directions for research on 1-Iodo-MK 801. One area of interest is the development of more selective NMDA receptor antagonists that can target specific subtypes of NMDA receptors. Additionally, researchers are interested in investigating the potential therapeutic applications of 1-Iodo-MK 801 in neurological disorders. Finally, researchers are interested in exploring the role of NMDA receptors in other physiological processes, such as pain perception and immune function.
Conclusion
In conclusion, 1-Iodo-MK 801 is a potent and selective NMDA receptor antagonist that has significant potential for scientific research. Its ability to selectively block NMDA receptors has allowed researchers to investigate the role of these receptors in various neurological disorders. While there are limitations to its use, the future directions for research on 1-Iodo-MK 801 are promising and may lead to new treatments for neurological disorders.
Méthodes De Synthèse
1-Iodo-MK 801 is synthesized through a multi-step process that involves the reaction of 3-(2-carboxypiperazin-4-yl) propyl-1-phosphonic acid (CPP) with iodine. The reaction takes place in the presence of a reducing agent, such as sodium borohydride, and a catalyst, such as palladium on carbon. The resulting product is then purified through a series of chromatographic techniques, such as column chromatography and HPLC.
Propriétés
Numéro CAS |
119493-70-8 |
|---|---|
Nom du produit |
1-Iodo-MK 801 |
Formule moléculaire |
C16H14IN |
Poids moléculaire |
347.19 g/mol |
Nom IUPAC |
6-iodo-1-methyl-16-azatetracyclo[7.6.1.02,7.010,15]hexadeca-2(7),3,5,10,12,14-hexaene |
InChI |
InChI=1S/C16H14IN/c1-16-12-6-3-2-5-10(12)15(18-16)9-11-13(16)7-4-8-14(11)17/h2-8,15,18H,9H2,1H3 |
Clé InChI |
UAPZBXZJINUXOP-UHFFFAOYSA-N |
SMILES |
CC12C3=C(CC(N1)C4=CC=CC=C24)C(=CC=C3)I |
SMILES canonique |
CC12C3=C(CC(N1)C4=CC=CC=C24)C(=CC=C3)I |
Synonymes |
1-iodo-5-methyl-10,11-dihydro-5H-dibenzo(a,d)cyclohepten-5,10-imine 1-iodo-MK 801 1-iodo-MK-801 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




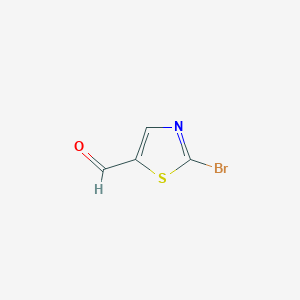
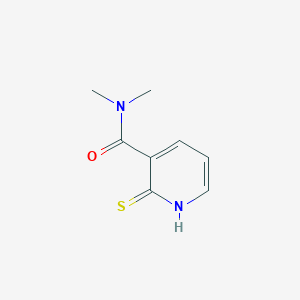
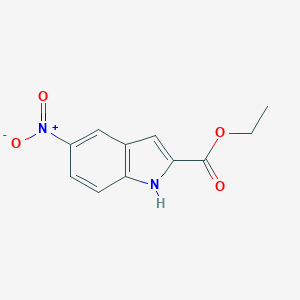
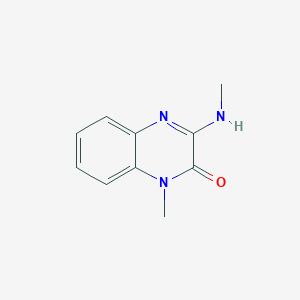
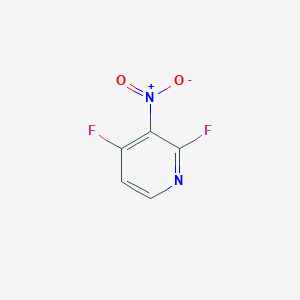
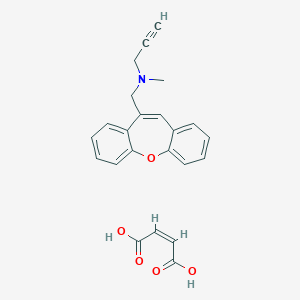
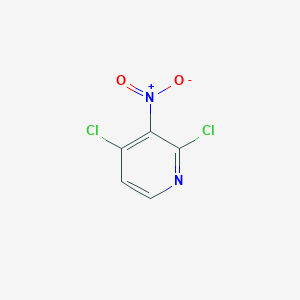
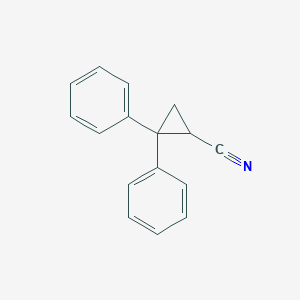
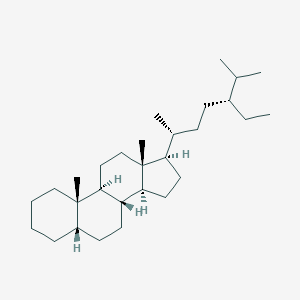
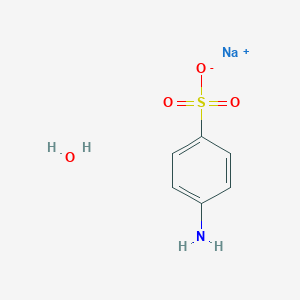
![1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid](/img/structure/B57366.png)
